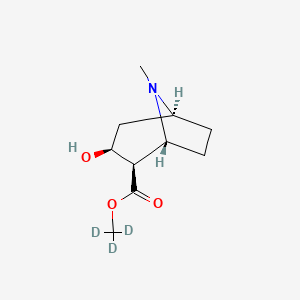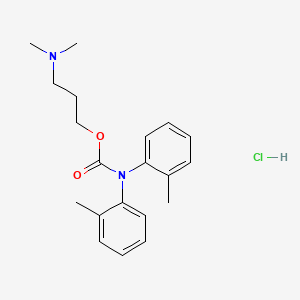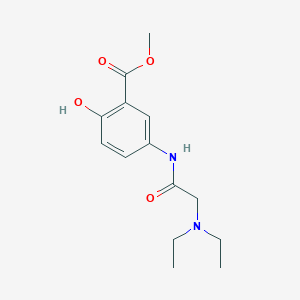
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of an amino group, a carboxyl group, and a dichlorophenyl group attached to a butanoate backbone. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with methylamine and a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: The 3,4-dichlorophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst to form the methyl ester.
Amination: The methyl ester is then reacted with methylamine to introduce the amino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-amino-4-(3,4-dichlorophenyl)-3-oxobutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-hydroxybutanoate
- Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxopentanoate
Comparison: Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.
Properties
CAS No. |
202847-32-3 |
|---|---|
Molecular Formula |
C11H12Cl3NO3 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO3.ClH/c1-17-11(16)9(14)5-10(15)6-2-3-7(12)8(13)4-6;/h2-4,9H,5,14H2,1H3;1H |
InChI Key |
HSOIWCULNXJLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)


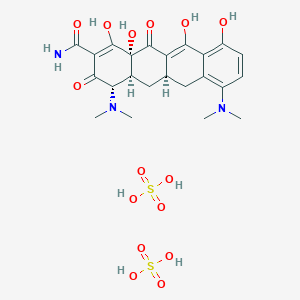
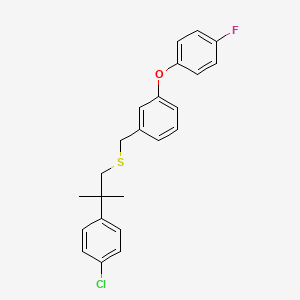
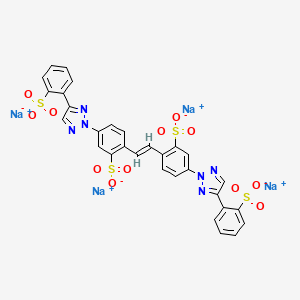
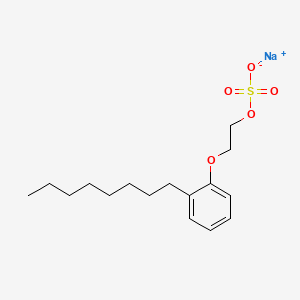
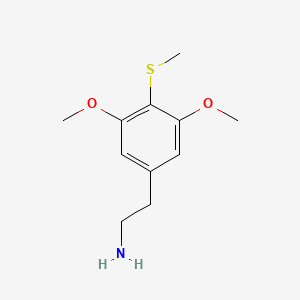
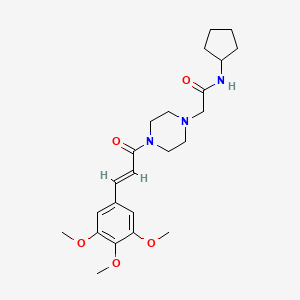
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
